Technical Whitepaper: Structural, Synthetic, and Analytical Profiling of 1-Cycloheptylethane-1,2-diamine
Technical Whitepaper: Structural, Synthetic, and Analytical Profiling of 1-Cycloheptylethane-1,2-diamine
Executive Summary
The rational design of small-molecule therapeutics and transition-metal catalysts heavily relies on the unique steric and electronic properties of specialized ligands. 1-Cycloheptylethane-1,2-diamine (CAS: 1479094-30-8) is a highly specialized vicinal diamine characterized by a bulky, flexible seven-membered cycloheptyl ring attached to an ethylenediamine backbone. This structural motif offers a distinct steric bite angle and lipophilicity profile compared to standard cyclopentyl or cyclohexyl derivatives, making it a highly valuable intermediate in both 1[1].
This whitepaper provides an authoritative guide on the physicochemical properties, self-validating synthetic protocols, and analytical characterization of 1-Cycloheptylethane-1,2-diamine.
Physicochemical Profile and Structural Dynamics
The integration of a cycloheptyl group adjacent to a 1,2-diamine core introduces significant conformational flexibility. The cycloheptyl ring rapidly interconverts between twist-chair and boat conformations, which dynamically alters the steric shielding around the primary amines. This property is critical when the molecule is utilized as a bidentate ligand, as it influences the coordination geometry and the resulting enantioselectivity of the metal complex.
Quantitative Chemical Data
The following table summarizes the core quantitative and structural data for 1-Cycloheptylethane-1,2-diamine[2]:
| Property | Value |
| IUPAC Name | 1-Cycloheptylethane-1,2-diamine |
| CAS Registry Number | 1479094-30-8 |
| Molecular Formula | C₉H₂₀N₂ |
| Molecular Weight | 156.27 g/mol |
| SMILES String | NC(CN)C1CCCCCC1 |
| Structural Class | Vicinal Aliphatic Diamine |
| Hydrogen Bond Donors | 2 (4 exchangeable protons) |
| Hydrogen Bond Acceptors | 2 |
Synthetic Methodologies and Mechanistic Pathways
3[3], and their synthesis traditionally involves C-N bond formation via4[4]. However, for 1-alkyl-substituted ethylenediamines like 1-Cycloheptylethane-1,2-diamine, a modified Strecker-type cyanation followed by catalytic reduction offers the highest regiocontrol and scalability.
Self-Validating Protocol: Strecker-Based Synthesis
Step 1: Cyanation and Amination (α-Aminonitrile Formation)
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Action: Dissolve cycloheptanecarboxaldehyde (1.0 eq) in a 7M solution of ammonia in methanol. Slowly add potassium cyanide (KCN, 1.2 eq) and ammonium chloride (NH₄Cl, 1.1 eq). Stir at room temperature for 18 hours.
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Causality: Ammonia condenses with the aldehyde to form an electrophilic imine intermediate. KCN provides the nucleophilic cyanide ion, which attacks the imine to yield the α-aminonitrile. NH₄Cl is deliberately chosen as a weak acid catalyst; it facilitates imine formation by protonating the carbonyl oxygen without lowering the pH enough to convert cyanide entirely into volatile, highly toxic HCN gas.
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Self-Validation Check: Monitor the reaction via FT-IR. The protocol is self-validating when the strong aldehyde carbonyl stretch (~1700 cm⁻¹) completely disappears, replaced by a distinct, sharp nitrile stretch (~2200 cm⁻¹).
Step 2: Nitrile Reduction
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Action: Isolate the α-aminonitrile and transfer it to a high-pressure Parr reactor. Suspend in methanolic ammonia and add Raney Nickel catalyst (20% w/w). Pressurize with H₂ gas (50 psi) and agitate at 40°C for 12 hours.
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Causality: Raney Nickel is highly selective for the reduction of nitriles to primary amines. The critical addition of methanolic ammonia suppresses a common side reaction: the nucleophilic attack of the newly formed primary amine onto the intermediate imine, which would otherwise yield unwanted secondary amine dimers.
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Self-Validation Check: Analyze an aliquot via LC-MS. Successful reduction is confirmed by the total depletion of the aminonitrile mass and the emergence of a single peak at m/z 157.27 [M+H]⁺.
Step 3: Workup and Isolation
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Action: Filter the mixture through a Celite pad to remove the pyrophoric catalyst. Evaporate the solvent, dissolve the residue in 1M HCl, wash with diethyl ether, then basify the aqueous layer to pH > 12 with NaOH and extract with dichloromethane.
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Causality: This acid-base extraction exploits the high basicity of the vicinal diamine. Neutral or acidic impurities remain in the organic wash, while the target diamine is selectively recovered only after basification.
Fig 1. Synthetic workflow for 1-Cycloheptylethane-1,2-diamine via Strecker-type aminonitrile formation.
Coordination Chemistry & Pharmacological Utility
The spatial arrangement of the two amino groups allows 1-Cycloheptylethane-1,2-diamine to act as a powerful bidentate chelator. When coordinated to transition metals (e.g., Pt(II), Ru(II), Pd(II)), the cycloheptyl ring projects outward, creating a sterically hindered chiral pocket (if resolved into single enantiomers).
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In Oncology: Platinum(II) complexes utilizing bulky 1,2-diamines (analogous to the diaminocyclohexane ligand in Oxaliplatin) exhibit reduced cross-resistance in cisplatin-resistant tumor cell lines due to the bulky ring preventing DNA-repair enzymes from accessing the DNA adduct.
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In Catalysis: Ruthenium-diamine complexes are gold-standard catalysts for the asymmetric transfer hydrogenation of ketones. The cycloheptyl group modifies the transition state geometry, often enhancing enantiomeric excess (ee) compared to linear alkyl chains.
Fig 2. Bidentate coordination logic of 1-Cycloheptylethane-1,2-diamine and downstream applications.
Analytical Characterization & Validation Protocol
To ensure the integrity of the synthesized 1-Cycloheptylethane-1,2-diamine, rigorous analytical validation is required.
Step-by-Step LC-MS/MS Profiling
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Action: Prepare a 1 mg/mL solution of the diamine in methanol. Inject 1 µL into an LC-MS system equipped with a C18 reverse-phase column. Use a gradient mobile phase of Water/Acetonitrile containing 0.1% Formic Acid. Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+).
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Causality: Aliphatic diamines are highly basic and prone to peak tailing due to secondary interactions with residual silanol groups on the silica-based C18 stationary phase. The addition of 0.1% Formic Acid serves a dual purpose: it fully protonates the amines to ensure a sharp chromatographic peak, and it drastically enhances ionization efficiency in ESI+ mode.
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Self-Validation Check: The protocol is validated when the chromatogram shows a single sharp peak. The corresponding mass spectrum must display a primary parent ion at m/z 157.27 [M+H]⁺ (calculated from MW 156.27 g/mol )[2]. Furthermore, MS2 fragmentation should reveal a characteristic loss of ammonia (-17 Da), yielding a fragment at m/z 140.24, confirming the presence of the terminal primary amine.
References
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BLD Pharm. "1-Cycloheptylethane-1,2-diamine (CAS: 1479094-30-8)". bldpharm.com. 2
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Organic Chemistry Frontiers (RSC Publishing). "Multicomponent synthesis of unsymmetrical 1,2-diamines via photo-induced carbonyl alkylative amination". rsc.org.3
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Organic Chemistry Portal. "Synthesis of 1,2-diamines". organic-chemistry.org. 4
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Benchchem. "Asymmetric Synthesis of 1,2-Diamines and Their Applications". benchchem.com. 1
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1479094-30-8|1-Cycloheptylethane-1,2-diamine|BLD Pharm [bldpharm.com]
- 3. Multicomponent synthesis of unsymmetrical 1,2-diamines via photo-induced carbonyl alkylative amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. 1,2-diamine synthesis by diamination [organic-chemistry.org]
